molecular formula C12H8ClFO B8031560 1-Chloro-2-(4-fluorophenoxy)benzene

1-Chloro-2-(4-fluorophenoxy)benzene

Cat. No.: B8031560
M. Wt: 222.64 g/mol
InChI Key: XLPMBWRLVWWRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(4-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8ClFO. It is a derivative of benzene, where a chlorine atom and a 4-fluorophenoxy group are substituted at the 1 and 2 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(4-fluorophenoxy)benzene can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction. In this process, 1-chloro-2-nitrobenzene reacts with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation: It can undergo oxidation reactions to form corresponding phenolic compounds.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Phenolic compounds.

    Reduction: Amino derivatives.

Scientific Research Applications

1-Chloro-2-(4-fluorophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-fluorophenoxy)benzene depends on its application. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile through an addition-elimination mechanism. The electron-withdrawing nature of the fluorophenoxy group stabilizes the intermediate, facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-fluorobenzene
  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-2-(4-chlorophenoxy)benzene

Uniqueness

1-Chloro-2-(4-fluorophenoxy)benzene is unique due to the presence of both chlorine and fluorophenoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

1-chloro-2-(4-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPMBWRLVWWRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.